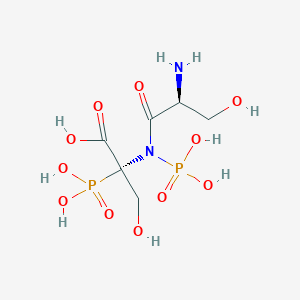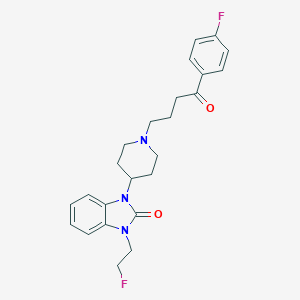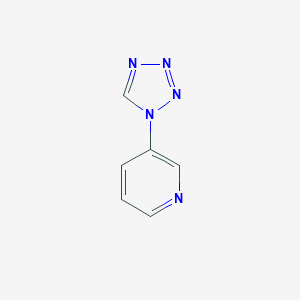
3-(Tetrazol-1-yl)pyridine
Übersicht
Beschreibung
3-(Tetrazol-1-yl)pyridine, commonly known as TTP, is a heterocyclic compound with a tetrazole ring and a pyridine ring. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of TTP depends on its specific application. In coordination chemistry and catalysis, TTP acts as a bidentate ligand, coordinating with metal ions to form stable complexes. In materials science, TTP acts as a building block, forming covalent bonds with other molecules to create functional materials. In medicinal chemistry, TTP acts as a pharmacophore, interacting with target proteins to modulate their activity.
Biochemische Und Physiologische Effekte
TTP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, TTP was found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of immune responses. In another study published in the Journal of the American Chemical Society, TTP was found to bind to DNA and induce DNA damage, which could potentially be used as a strategy for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
TTP has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. However, TTP also has some limitations, such as its potential toxicity and low solubility in water. Therefore, it is important to use appropriate safety precautions and solvents when handling TTP in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of TTP. In coordination chemistry and catalysis, TTP could be used as a ligand for the synthesis of new metal complexes with unique properties. In materials science, TTP could be used as a building block for the synthesis of new functional materials with tailored properties. In medicinal chemistry, TTP could be used as a pharmacophore for the design of new drugs with improved efficacy and safety profiles. Overall, the potential applications of TTP in various fields make it a promising compound for future research and development.
Wissenschaftliche Forschungsanwendungen
TTP has been extensively studied in scientific research due to its potential applications in various fields. In organic chemistry, TTP is used as a ligand in coordination chemistry and catalysis. In materials science, TTP is used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicinal chemistry, TTP is used as a pharmacophore for the design of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Eigenschaften
CAS-Nummer |
148806-67-1 |
|---|---|
Produktname |
3-(Tetrazol-1-yl)pyridine |
Molekularformel |
C6H5N5 |
Molekulargewicht |
147.14 g/mol |
IUPAC-Name |
3-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H |
InChI-Schlüssel |
JQGKKTUHZXGATO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N2C=NN=N2 |
Kanonische SMILES |
C1=CC(=CN=C1)N2C=NN=N2 |
Synonyme |
Pyridine, 3-(1H-tetrazol-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

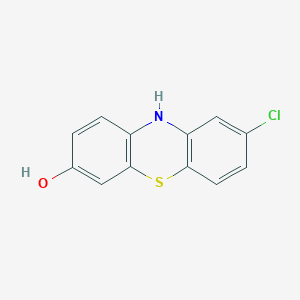
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
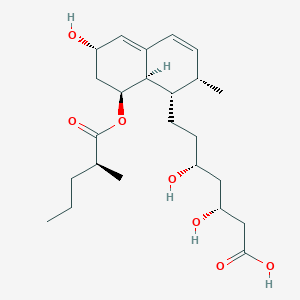
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
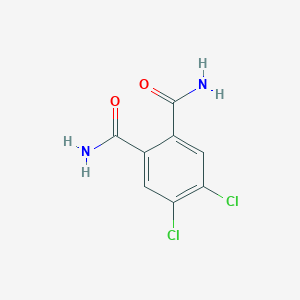
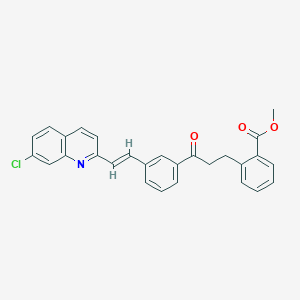


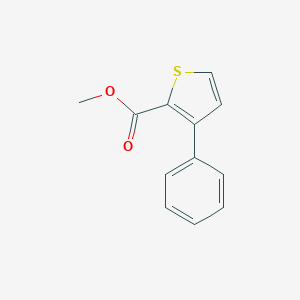
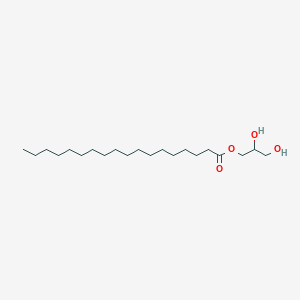
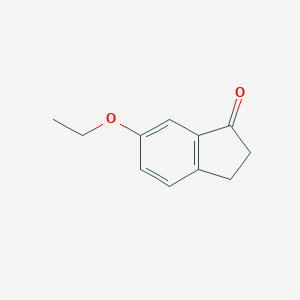
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
